



Application Notes and Protocols for BI-1622 Xenograft Model Administration

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Compound of Interest		
Compound Name:	BI-1622	
Cat. No.:	B10831518	Get Quote

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These application notes provide a comprehensive overview and detailed protocols for the utilization of **BI-1622** in preclinical xenograft models. **BI-1622** is a potent, selective, and orally bioavailable covalent inhibitor of the human epidermal growth factor receptor 2 (HER2), with significant activity against tumors harboring HER2 exon 20 insertion mutations.[1][2][3]

Introduction to BI-1622

BI-1622 is an ATP-competitive inhibitor that covalently binds to the kinase domain of HER2, leading to the inhibition of its downstream signaling pathways.[1] A key feature of **BI-1622** is its high selectivity for HER2 over wild-type epidermal growth factor receptor (EGFR), which is anticipated to minimize EGFR-related toxicities often observed with less selective tyrosine kinase inhibitors (TKIs).[1][3] Preclinical studies have demonstrated its efficacy in reducing tumor cell proliferation in vitro and inducing tumor regressions in in vivo xenograft models of HER2-driven cancers.[1][3]

Mechanism of Action and Signaling Pathway

HER2 is a member of the ErbB family of receptor tyrosine kinases. Upon homo- or heterodimerization, HER2 undergoes autophosphorylation, initiating downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. The most prominent of these are the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR and the Ras/Raf/MEK/ERK (MAPK) pathways.

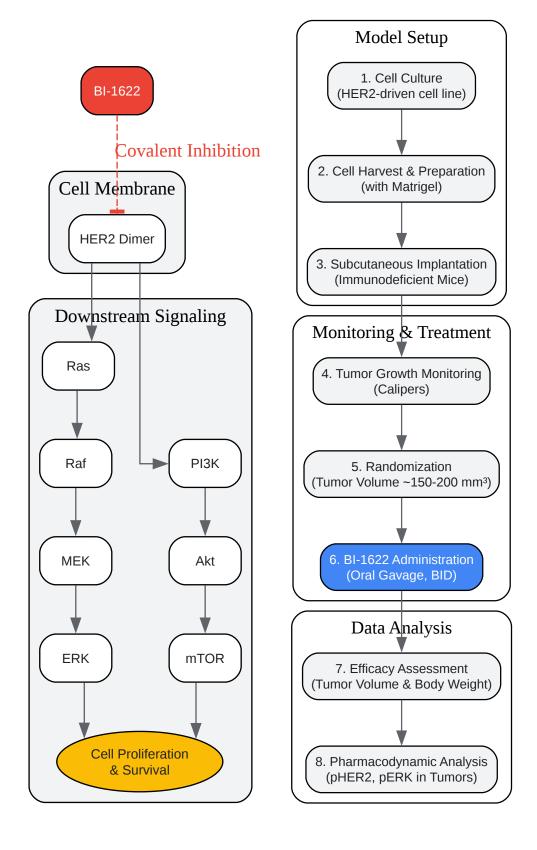


Methodological & Application

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BI-1622 covalently binds to a cysteine residue in the ATP-binding pocket of the HER2 kinase domain, irreversibly inhibiting its activity. This blockade prevents the phosphorylation and activation of downstream signaling molecules, ultimately leading to decreased tumor cell proliferation and survival. In vitro studies have shown that **BI-1622** treatment leads to a dose-dependent reduction in the phosphorylation of HER2 and ERK in HER2-dependent cancer cell lines.[2]





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